Z-Ala-Pro-4M-betana
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Overview
Description
Z-Ala-Pro-4M-betana: is a synthetic peptide compound with the chemical formula C27H29N3O5 and a molecular weight of 475.54 g/mol . It is used primarily in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Pro-4M-betana typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Ala-Pro-4M-betana can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Z-Ala-Pro-4M-betana is used as a model compound to study peptide synthesis and reactions. It serves as a reference for developing new synthetic methodologies and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It helps elucidate the mechanisms of enzyme catalysis and substrate specificity .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or pathways .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard for quality control in peptide synthesis .
Mechanism of Action
The mechanism of action of Z-Ala-Pro-4M-betana involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the cleavage of peptide bonds. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Z-Ala-Prolinal: Another peptide compound with similar applications in enzyme inhibition and biochemical research.
Z-Pro-Ala-Gly-Pro-4M-betana: A related peptide used in similar research contexts.
Uniqueness: Z-Ala-Pro-4M-betana is unique due to its specific sequence and structure, which confer distinct properties and interactions with enzymes. Its stability and reactivity make it a valuable tool in various scientific investigations .
Properties
IUPAC Name |
benzyl N-[1-[2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-18(28-27(33)35-17-19-9-4-3-5-10-19)26(32)30-14-8-13-23(30)25(31)29-21-15-20-11-6-7-12-22(20)24(16-21)34-2/h3-7,9-12,15-16,18,23H,8,13-14,17H2,1-2H3,(H,28,33)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMPJPOIQUVXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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